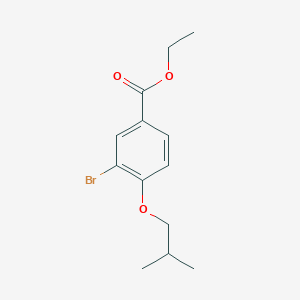![molecular formula C16H22N2O2S B250122 N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide, also known as CMCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the formation of a covalent bond between the thiol group of the cysteine residue in one protein and the carbonyl group of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. This covalent bond disrupts the protein-protein interaction, leading to the inhibition of the biological process that the interaction is involved in.
Biochemical and Physiological Effects:
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. For example, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in lab experiments is its selectivity for specific protein-protein interactions. This selectivity allows researchers to study specific biological processes in detail. However, one of the limitations of using N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. One potential direction is the development of more selective and less toxic derivatives of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide. Additionally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide could be used in the study of other biological processes beyond protein-protein interactions, such as protein-DNA interactions.
Métodos De Síntesis
The synthesis of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylmethylamine and ammonium thiocyanate. The resulting product is then purified to obtain N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide in its pure form. This synthesis method has been extensively studied and optimized, making it a reliable and efficient method for producing N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide is in the study of protein-protein interactions. N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide has been shown to selectively disrupt the interaction between two specific proteins, making it a valuable tool for studying protein-protein interactions in various biological processes.
Propiedades
Fórmula molecular |
C16H22N2O2S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H22N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,17,19,21) |
Clave InChI |
MYDMMQVCULOHKK-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CN(C1CCCCC1)C(=S)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)